(3S,4S)-3-Amino-6-methoxychroman-4-ol
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Overview
Description
(3S,4S)-3-Amino-6-methoxychroman-4-ol is a chiral organic compound belonging to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-6-methoxychroman-4-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This method ensures high enantioselectivity and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-6-methoxychroman-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imino derivatives, and various substituted chroman derivatives.
Scientific Research Applications
(3S,4S)-3-Amino-6-methoxychroman-4-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-6-methoxychroman-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4S)-3-Amino-6-methoxychroman-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S,4S)-3-amino-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H13NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8,10,12H,5,11H2,1H3/t8-,10-/m0/s1 |
InChI Key |
IAYZTYDQTUPYSN-WPRPVWTQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC[C@@H]([C@H]2O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2O)N |
Origin of Product |
United States |
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